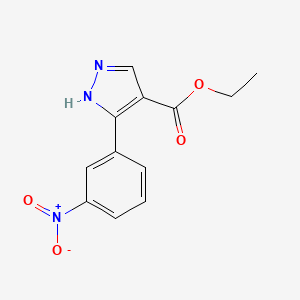
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as (2-chloro-α,α-dimethylbenzyl)acetylene, is a synthetic organic compound that has been extensively studied due to its wide range of applications. It is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has also been used in the synthesis of various polymers, such as polycarbonates, polyurethanes, and polyesters. In addition, it has been used as a reagent in the synthesis of several pharmaceuticals, including anticonvulsants, anti-inflammatory drugs, and antineoplastics.
科学研究应用
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied due to its wide range of applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antineoplastics. In addition, the compound has been used as a starting material in the synthesis of several polymers, such as polycarbonates, polyurethanes, and polyesters. Furthermore, the compound has been studied for its potential use in the synthesis of novel materials, such as ionic liquids, and for its potential use in the synthesis of organic light emitting diodes.
作用机制
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its mechanism of action in the synthesis of various compounds. The compound can act as an electrophile in nucleophilic substitution reactions, allowing for the formation of a variety of organic compounds. Additionally, the compound can act as a nucleophile in electrophilic substitution reactions, allowing for the formation of a variety of organic compounds. Furthermore, the compound can act as a catalyst in the formation of a variety of organic compounds, such as polymers and pharmaceuticals.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. The compound has been found to be non-toxic and non-mutagenic, and has been found to have no significant effect on the growth or development of mammalian cells. Additionally, the compound has been found to have no significant effect on the metabolism of mammalian cells. Furthermore, the compound has been found to have no significant effect on the reproductive system of mammalian cells.
实验室实验的优点和局限性
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One advantage of the compound is its low cost and availability. Additionally, the compound is relatively stable and has a wide range of applications. Furthermore, the compound can be synthesized via a variety of methods and can be used as a reagent in the synthesis of various organic compounds. However, the compound can be toxic and can cause irritation to the skin and eyes. Additionally, the compound is flammable and should be handled with caution.
未来方向
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of potential applications and future directions. One potential direction is the use of the compound in the synthesis of novel materials, such as ionic liquids. Additionally, the compound could be used in the synthesis of organic light emitting diodes. Furthermore, the compound could be used in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, the compound could be used in the synthesis of polymers, such as polycarbonates, polyurethanes, and polyesters. Finally, the compound could be used in the synthesis of catalysts for organic reactions.
合成方法
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized via a variety of methods. One such method is the reaction of 2-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. Another method is the reaction of 2-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base, such as potassium hydroxide, to form the desired product. Additionally, the compound can also be synthesized via the reaction of 2-chlorobenzoyl chloride with 4-methylbenzyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product.
属性
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSEZSOZPSSRJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)







